molecular formula C15H16N2O4 B2465081 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid CAS No. 1049710-99-7

4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B2465081
CAS No.: 1049710-99-7
M. Wt: 288.303
InChI Key: BRQRMIRAILXDSV-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : This compound is synthesized through a multi-step organic process, starting with the preparation of the imidazo[1,5-b]isoquinoline core. The core is often synthesized through a series of condensation reactions involving diamines and ketoacids under controlled pH conditions. The final product, 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid, is achieved by introducing the butanoic acid group via esterification followed by hydrolysis.

  • Industrial Production Methods: : On an industrial scale, the synthesis leverages bulk chemical reactions, utilizing large reaction vessels and optimized catalysts to enhance yield. Control of temperature, pressure, and pH is crucial in these large-scale operations to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various types of reactions including oxidation, reduction, and substitution. Oxidation and reduction reactions alter the compound’s oxidation state, potentially leading to derivatives with different biological activities. Substitution reactions, involving nucleophiles or electrophiles, are critical in modifying the core structure.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions, such as specific temperatures, inert atmospheres (like nitrogen or argon), and specific solvent systems.

  • Major Products Formed: : The products formed depend on the specific reactions undertaken. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse analogs.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is investigated for its potential roles in biological pathways and its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : There’s interest in its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

  • Industry: : Its unique properties make it a candidate for applications in material science, including the development of novel polymers and nanomaterials.

Mechanism of Action: : The compound exerts its effects through specific interactions with molecular targets, often binding to enzymes or receptors and modulating their activity. This can involve inhibition or activation of biological pathways, affecting cellular functions such as metabolism, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

  • Similar Compounds: : Analogous compounds include other imidazo[1,5-b]isoquinolin derivatives and substituted butanoic acids.

  • Uniqueness: : What sets 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid apart is its combination of the imidazo[1,5-b]isoquinoline core with the butanoic acid group, offering a distinct chemical profile that impacts its reactivity and potential applications. This unique structure may enhance its binding affinity and specificity for certain biological targets, offering advantages over similar compounds in certain contexts.

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Properties

IUPAC Name

4-(1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(19)6-3-7-16-14(20)12-8-10-4-1-2-5-11(10)9-17(12)15(16)21/h1-2,4-5,12H,3,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQRMIRAILXDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC3=CC=CC=C31)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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